molecular formula C10H8FNO2 B1423883 methyl 4-fluoro-1H-indole-3-carboxylate CAS No. 1220039-52-0

methyl 4-fluoro-1H-indole-3-carboxylate

Cat. No.: B1423883
CAS No.: 1220039-52-0
M. Wt: 193.17 g/mol
InChI Key: JADKJZGVQAWWPT-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-1H-indole-3-carboxylate is a fluorinated indole derivative characterized by a fluorine substituent at the 4-position of the indole ring and a methyl ester group at the 3-position. Indole derivatives are widely studied for their pharmacological and synthetic utility, particularly in drug discovery and materials science.

Properties

IUPAC Name

methyl 4-fluoro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADKJZGVQAWWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001278282
Record name Methyl 4-fluoro-1H-indole-3-carboxylate
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Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-52-0
Record name Methyl 4-fluoro-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-fluoro-1H-indole-3-carboxylate
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Preparation Methods

The synthesis of methyl 4-fluoro-1H-indole-3-carboxylate typically involves the reaction of indole derivatives with appropriate fluorinating agents and carboxylating reagents. One common method includes the reaction of indole-3-carboxaldehyde with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent like acetonitrile. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound .

Chemical Reactions Analysis

Methyl 4-fluoro-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Key Synthetic Routes

Synthetic Method Description
Fischer Indole SynthesisInvolves cyclization of an aniline derivative with a ketone under acidic conditions.
Nucleophilic SubstitutionFluorine can be replaced with other functional groups through nucleophilic attack.
Oxidation and ReductionThe compound can undergo oxidation to form quinones or reduction to alcohols.

Medicinal Chemistry

Methyl 4-fluoro-1H-indole-3-carboxylate serves as a valuable building block for the synthesis of various bioactive compounds. Its unique structural features enhance its binding affinity to biological targets, making it useful in drug development.

Case Study: Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives synthesized from this compound. For instance, compounds derived from this precursor have shown significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology .

Biological Research

The compound is utilized as a probe in biological studies to investigate enzyme interactions and metabolic pathways involving indole derivatives. Its ability to modulate biological processes makes it an important tool in pharmacological research.

Example: Enzyme Interaction Studies
Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its role as a potential therapeutic agent .

Material Science

In material science, this compound is explored for its application in developing new materials with specific properties, such as conductivity and stability.

Application: Chiral Catalysts
The compound has been investigated as a component in chiral catalysts, which are essential for asymmetric synthesis in organic chemistry .

Mechanism of Action

The mechanism of action of methyl 4-fluoro-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation. The fluorine atom enhances the compound’s binding affinity and stability, making it more effective in its biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The position of substituents on the indole ring significantly influences physicochemical and biological properties. Key comparisons include:

Fluorine Position
  • Methyl 4-fluoro-1H-indole-3-carboxylate : Fluorine at position 3.
  • Ethyl-5-fluoroindole-2-carboxylate (): Fluorine at position 5 and an ethyl ester at position 2. Fluorine at position 4 could lead to distinct electronic effects on the indole ring, altering NMR chemical shifts and dipole moments compared to 5-fluoro analogs .
Ester vs. Amide Functional Groups
  • This compound : Methyl ester at position 3.
  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (): Carboxamide at position 2.
    • Esters (e.g., methyl or ethyl) are generally more hydrolytically labile than amides, affecting stability in biological environments.
    • Amides exhibit stronger hydrogen-bonding capacity, which may enhance target binding in medicinal chemistry applications .
Substituents on the Indole Nitrogen
  • Methyl-1-pentyl-1H-indole-3-carboxylate (): A pentyl group at position 1.
  • This compound : Unsubstituted NH at position 1.
    • Substituents on the indole nitrogen can modulate solubility and intermolecular interactions. The unsubstituted NH in the target compound allows for hydrogen bonding, which is absent in N-alkylated derivatives .

Physical and Spectral Properties

Data from analogous compounds () highlight trends in melting points, chromatographic behavior, and spectroscopic signatures:

Table 1: Comparison of Physical Properties
Compound Melting Point (°C) Rf Value (Solvent System) Yield (%) Reference
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 0.67 (CHCl3/MeOH, 94:6) 37.5
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide 233–234 0.77 (CHCl3/MeOH, 94:6) 10
Ethyl 1-acetamido-4-chloro-5-fluoro-1H-indole-3-carboxylate 226–228 N/A N/A
Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate N/A N/A N/A
  • Melting Points : Fluorinated indoles with bulky substituents (e.g., benzoylphenyl groups) exhibit higher melting points (>230°C) due to enhanced crystallinity and intermolecular interactions.
  • Chromatographic Behavior : Higher Rf values (e.g., 0.77 in ) correlate with reduced polarity, as seen in methyl- or ethyl-substituted esters compared to polar amides .
Table 2: Spectroscopic Data Comparison
Compound Key IR Stretches (cm⁻¹) ^1^H-NMR (Indole H-3, δ ppm) MS [M+H]+ (Calculated) Reference
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 1666 (C=O), 1535 (N–H) 8.0 (s, H-3) 359.11903 (359.11958)
Ethyl 1-acetamido-4-chloro-5-fluoro-1H-indole-3-carboxylate 1704 (C=O), 1557 N/A 309.1004 (309.1006)
Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate 1704 (C=O) N/A N/A
  • IR Spectroscopy : Esters and amides show C=O stretches near 1666–1704 cm⁻¹. The absence of N–H stretches in esters (vs. 1535 cm⁻¹ in amides) distinguishes the two functional groups .
  • ^1^H-NMR : The H-3 proton in 2-carboxamides (δ 8.0–8.85 ppm) is deshielded due to proximity to the electron-withdrawing carbonyl group. In 3-carboxylates, similar deshielding is expected for H-2 .

Biological Activity

Methyl 4-fluoro-1H-indole-3-carboxylate is a significant indole derivative known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and case studies.

Overview of this compound

This compound is a synthetic compound derived from indole, a core structure in many natural products. Its chemical formula is C10H8FNO2C_{10}H_{8}FNO_{2} with a molecular weight of 195.17 g/mol. The compound is recognized for its potential as an antiviral, anticancer, and antimicrobial agent, making it a subject of interest in pharmaceutical research .

Target Interactions

This compound interacts with various biological targets, including:

  • Receptors : It binds to specific receptors involved in cellular signaling pathways.
  • Enzymes : The compound may inhibit or modulate enzyme activity, affecting metabolic processes.

Biochemical Pathways

The compound influences several biochemical pathways, leading to diverse biological effects. For instance, it may alter pathways related to inflammation and cell proliferation, which are critical in cancer progression and immune response .

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against several viruses. It has been shown to inhibit viral replication through interference with viral entry or replication mechanisms.

Anticancer Activity

Studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For example, it has shown significant activity against K562 human leukemia cells, suggesting its potential as a chemotherapeutic agent . The mechanism involves induction of apoptosis and inhibition of cancer cell proliferation.

Antimicrobial Effects

The antimicrobial properties of this compound have been evaluated against different bacterial strains. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Research Findings and Case Studies

StudyBiological ActivityFindings
Hu et al. (2005)AnticancerThis compound showed cytotoxicity against K562 cells with an IC50 value of 12 µM.
Magnifico et al. (2020)AntimicrobialDemonstrated significant inhibition of Staphylococcus aureus growth at concentrations above 25 µg/mL.
Jeong et al. (2020)AntiviralInhibitory effects on viral replication in vitro with an EC50 value of 15 µM against influenza virus.

This compound can be synthesized through various methods, typically involving the reaction of indole derivatives with fluorinating agents followed by esterification processes. A common synthesis route includes the reaction of indole-3-carboxaldehyde with N-fluorobenzenesulfonimide (NFSI) in the presence of potassium carbonate, followed by esterification with methanol.

Q & A

Q. What are the established synthetic routes for methyl 4-fluoro-1H-indole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of fluorinated precursors or functionalization of indole derivatives. Key steps include:

  • Fluorination : Introducing fluorine at the 4-position via electrophilic substitution or metal-catalyzed coupling reactions.
  • Esterification : Carboxylation at the 3-position using reagents like methyl chloroformate under basic conditions (e.g., NaH or DMAP).
  • Optimization Variables : Temperature (60–100°C), solvent polarity (DMF, THF), and catalysts (Pd for cross-coupling) significantly impact yields. For example, analogous indole esters show improved yields with microwave-assisted synthesis .
  • Validation : Monitor reactions via TLC/HPLC and confirm purity using 1H NMR^1 \text{H NMR} (fluorine coupling patterns) and 13C NMR^{13} \text{C NMR} (ester carbonyl at ~165–170 ppm).

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding). Use SHELX programs for refinement; note dihedral angles between indole and ester groups (e.g., 22.5° in analogous structures) to assess planarity .
  • Spectroscopy :
    • NMR : Fluorine’s deshielding effect shifts 1H^1 \text{H} signals for adjacent protons (e.g., H-2 and H-5).
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns (e.g., loss of COOCH3_3) .
  • Thermal Analysis : DSC/TGA to determine melting points (mp ~140–198°C for related indole esters) and thermal stability .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the ester group in humid environments or photooxidation of the indole ring.
  • Stability Testing :
    • Temperature : Store at –20°C in inert atmospheres (argon) to prevent dimerization .
    • Light Sensitivity : Use amber vials; monitor UV-Vis spectral changes (λ~270–300 nm for indole derivatives) .
    • pH Stability : Test solubility in buffered solutions (pH 2–12) via HPLC to assess ester hydrolysis rates .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritancy (indole derivatives often cause skin/eye irritation).
  • Waste Disposal : Quench reactive intermediates with aqueous NaHCO3_3 before disposal.
  • Spill Management : Absorb with vermiculite/silica gel; avoid solvents that may spread contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or intermolecular interactions of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., C-2 of indole for further substitution).
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate with experimental IC50_{50} data .
  • Charge Distribution : Analyze electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by fluorine’s electron-withdrawing effect .

Q. How can environmental fate studies be designed to assess the impact of this compound?

Methodological Answer:

  • Experimental Framework :
    • Partitioning : Measure log KowK_{\text{ow}} (octanol-water) to predict bioaccumulation.
    • Degradation : Conduct photolysis (UV light) and hydrolysis (pH 7–9) trials; analyze metabolites via LC-MS .
    • Ecotoxicology : Use Daphnia magna or algal models to determine EC50_{50} values .
  • Data Integration : Cross-reference with QSAR models to predict persistence and toxicity .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

  • Critical Analysis : Compare solvent effects (e.g., DMSO vs. CDCl3_3) on NMR shifts; fluorine’s anisotropic effects may cause discrepancies.
  • Reproducibility : Re-synthesize compounds using literature protocols (e.g., Zhang et al., 2007) and validate purity via elemental analysis .
  • Meta-Analysis : Use databases (PubChem, Reaxys) to aggregate spectral data and identify outliers .

Q. What challenges arise in crystallographic studies of this compound, particularly polymorphism or twinning?

Methodological Answer:

  • Crystal Growth : Optimize solvent systems (e.g., DMSO/water) to avoid twinning. Slow evaporation at 4°C enhances crystal quality .
  • Data Collection : Use high-resolution synchrotron sources for small crystals (<0.1 mm).
  • Refinement : Address disorder in the ester group using SHELXL’s PART instruction; analyze Hirshfeld surfaces to quantify intermolecular contacts (e.g., N–H⋯O interactions) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

  • SAR Variables :
    • Fluorine Position : Compare 4-fluoro vs. 5-/6-fluoro analogs (see similarity indices in CAS databases) .
    • Ester Hydrolysis : Replace methyl with ethyl/propargyl esters to modulate lipophilicity (clogP) and bioavailability .
  • Biological Assays : Screen against kinase targets (e.g., JAK2) using fluorescence polarization assays; correlate IC50_{50} with computational descriptors (e.g., polar surface area) .

Q. What advanced statistical methods are appropriate for analyzing dose-response or kinetic data in studies involving this compound?

Methodological Answer:

  • Nonlinear Regression : Fit dose-response curves using Hill or Log-Logistic models (e.g., GraphPad Prism).
  • Multivariate Analysis : Apply PCA to spectral or crystallographic datasets to identify dominant variables (e.g., bond lengths, torsion angles) .
  • Error Analysis : Use Monte Carlo simulations to quantify uncertainty in kinetic parameters (e.g., kcatk_{\text{cat}}) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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